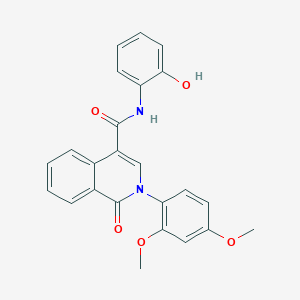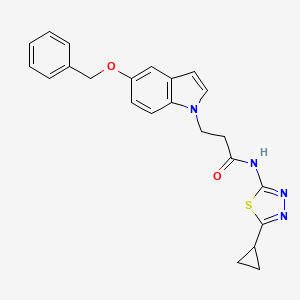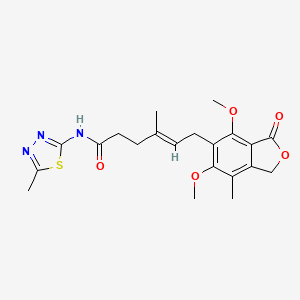![molecular formula C22H22FN5O2 B11007382 2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11007382.png)
2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a quinazolinone ring, which contains a quinazoline ring fused with a ketone group.
- The compound also contains a benzimidazole moiety, which is a bicyclic heterocycle.
- The presence of a fluorine atom at position 6 and a methyl group at position 2 on the quinazolinone ring adds further complexity.
- Overall, this compound exhibits interesting pharmacological properties due to its intricate structure.
Preparation Methods
- Synthetic routes for this compound can vary, but here’s a general outline:
- One approach involves the condensation of a 2-amino-4-fluorobenzonitrile with 2-methyl-3-oxobutanenitrile to form the quinazolinone ring.
- The benzimidazole moiety can be synthesized separately and then coupled to the quinazolinone ring.
- Industrial production methods may involve modifications to improve yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions:
- Oxidation: The ketone group in the quinazolinone ring can undergo oxidation.
- Reduction: Reduction of the nitro group (if present) or other functional groups.
- Substitution: Halogenation or other substitution reactions.
- Common reagents and conditions:
- Oxidation: Potassium permanganate, chromic acid.
- Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
- Substitution: Halogens (e.g., bromine, chlorine).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
- Chemistry: Used as a building block in the synthesis of more complex molecules.
- Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
- Medicine: May have therapeutic applications (requires further research).
- Industry: Limited industrial applications due to its complexity.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include:
- Uniqueness lies in the specific substitution pattern and combination of heterocyclic rings.
Remember that this compound’s full potential awaits further exploration through research and experimentation
Properties
Molecular Formula |
C22H22FN5O2 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)acetamide |
InChI |
InChI=1S/C22H22FN5O2/c1-12(2)21-26-18-10-15(6-8-19(18)27(21)4)25-20(29)11-28-13(3)24-17-7-5-14(23)9-16(17)22(28)30/h5-10,12H,11H2,1-4H3,(H,25,29) |
InChI Key |
UJOHGJKCDJIHRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CC(=O)NC3=CC4=C(C=C3)N(C(=N4)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-ethyl-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11007301.png)
![2-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-benzimidazole-5-carboxamide](/img/structure/B11007323.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-(2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B11007334.png)

![3,5-dimethyl-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1,2-oxazole-4-carboxamide](/img/structure/B11007358.png)
![1-hydroxy-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}isoquinoline-4-carboxamide](/img/structure/B11007365.png)
![N-[3-(acetylamino)phenyl]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11007374.png)
![N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B11007378.png)

![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B11007385.png)

![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11007394.png)
![Methyl 2-{[(1-hydroxyisoquinolin-4-yl)carbonyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B11007399.png)
![N-(4-tert-butylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11007402.png)
